2-(苄硫基)-4-羟基-5-嘧啶羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

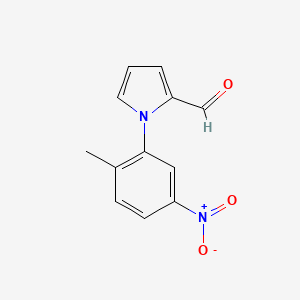

The compound "2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid" is a pyrimidine derivative, which is a class of compounds that have shown significant biological activities, including antitumor properties. Pyrimidine derivatives are synthesized through various chemical reactions and have been the subject of numerous studies due to their potential therapeutic applications .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through different methods. For instance, the condensation of uracil derivatives with ascorbic acid derivatives has been used to synthesize new pyrimidine compounds with antitumor activities . Another efficient synthesis method involves the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with isothiourea derivatives under mild, basic, aqueous conditions . Additionally, the Ullmann reaction has been employed to synthesize dual inhibitors of thymidylate synthase and dihydrofolate reductase . These methods demonstrate the versatility of synthetic approaches in creating pyrimidine derivatives with potential pharmacological uses.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed through spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the stereostructure of certain pyrimidine derivatives has been confirmed by X-ray crystal structure analysis . Density functional theory (DFT) calculations are also used to optimize molecular geometry and compare with experimental data, providing insights into the size, shape, and charge density distribution of the molecules .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including aminolysis, hydrolysis, and benzylation. The rates of these reactions can be influenced by the electronic nature of substituents on the pyrimidine ring . The ability to undergo different chemical transformations allows for the modification of pyrimidine derivatives to enhance their biological activities or to create new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical properties, are crucial for their potential applications. For instance, polyimides containing pyrimidine moieties have been shown to exhibit excellent solubility, thermal stability, and optical transparency . The study of these properties is essential for the development of pyrimidine-based materials with specific functionalities.

科学研究应用

合成与生物学评估

2-(苄硫基)-4-羟基-5-嘧啶羧酸及其衍生物因其合成和生物学特性而被广泛研究。值得注意的是,已经合成并评估了多种嘧啶衍生物,包括具有苄基硫基的嘧啶衍生物,用于抗癌、抗微生物和抗病毒等生物活性。例如,Stolarczyk 等人。(2021) 合成了一系列在 4 位上不同的 5-羟甲基嘧啶,并评估了它们对各种细胞系的细胞毒性,发现与苄硫基相比,具有脂肪族氨基的衍生物通常对正常细胞的毒性较低组 (Stolarczyk 等,2021)。

化学性质和反应

含有苄硫基的化合物的化学性质和反应一直是研究的主题。Terashima 等人。(1995) 探讨了含有类似结构的化合物胃抗分泌活性的机制,重点研究了它在酸性条件下与硫醇的反应 (Terashima 等,1995)。此外,Zanatta 等人。(2015) 报告了一种简单有效的程序,用于合成乙基 2-甲硫基-和乙基 2-苄硫基-6-甲基(芳基)嘧啶-4-羧酸酯 (Zanatta 等,2015)。

抗肿瘤活性

嘧啶衍生物的抗肿瘤活性,包括具有苄硫基取代的嘧啶衍生物,已经过研究。Raić-Malić 等人。(2000) 合成了 L-抗坏血酸的新嘧啶衍生物并评估了它们的抗肿瘤活性,显示出对各种细胞系的显着抑制作用 (Raić-Malić 等,2000)。

在缓蚀中的应用

嘧啶衍生物,包括具有苄硫基的嘧啶衍生物,因其作为缓蚀剂的潜力而受到研究。侯等人。(2019) 合成了嘧啶衍生物作为酸性溶液中低碳钢的缓蚀剂,证明了它们在防止腐蚀方面的有效性 (侯等人,2019)。

安全和危害

属性

IUPAC Name |

2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-10-9(11(16)17)6-13-12(14-10)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQGMHMSZJMNOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388149 |

Source

|

| Record name | 2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid | |

CAS RN |

93185-33-2 |

Source

|

| Record name | 2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)